N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a methoxy-substituted phenyl group at the N-terminus and a 4-methoxyphenyl-imidazole moiety linked via a sulfanyl group. Its molecular formula is C₁₉H₁₉N₃O₃S (molecular weight ≈ 377.44 g/mol).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-8-6-15(7-9-16)22-11-10-20-19(22)26-13-18(23)21-14-4-3-5-17(12-14)25-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYLSZHLFBMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The imidazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide ()
- Structural Differences : Replaces methoxy groups with chlorine atoms at the 4-position of both phenyl rings.
- Impact : Chlorine’s electronegativity increases polarity but reduces electron-donating capacity compared to methoxy groups. This may enhance binding to hydrophobic targets but reduce solubility in polar solvents .
- Molecular Weight : ~408.3 g/mol (higher due to Cl atoms).
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- Structural Differences : Features a dichlorophenyl group and a pyrazole ring instead of imidazole.
- Impact: The pyrazole’s hydrogen-bonding capability and planar structure facilitate crystal packing, as evidenced by its three distinct molecular conformations in the asymmetric unit.
Heterocyclic Core Modifications
N-(2-Methoxyphenyl)-2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (7i) ()
- Structural Differences : Replaces imidazole with a 1,2,4-triazole ring and introduces a sulfonyl-piperidine group.
- Impact : The triazole ring enhances metabolic stability due to reduced susceptibility to oxidative degradation. The sulfonyl group increases molecular weight (575.67 g/mol) and may improve binding to charged enzymatic pockets .
Benzothiazole Derivatives ()
- Examples : N-(6-Methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide.
N-(2,5-Dimethylphenyl)-2-({5-(Hydroxymethyl)-1-[(4-Methoxyphenyl)Methyl]-1H-Imidazol-2-yl}Sulfanyl}Acetamide ()
- Structural Differences : Adds a hydroxymethyl group to the imidazole and a 4-methoxyphenylmethyl substituent.
- Such modifications are critical for optimizing drug-like properties .
Antioxidant and Enzyme Inhibition Activities ()
Structural and Crystallographic Analysis
- Software Tools : Programs like SHELXL () and ORTEP () are critical for resolving conformational flexibility, as seen in dichlorophenyl analogs (). The target compound’s methoxy groups may induce torsional strain, affecting crystal packing and stability .
Biological Activity
N-(3-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 360.44 g/mol
- SMILES Notation : CCOC(=O)N(Cc1ccc(cc1)OC)c2ncc(n2)c3ccccc3
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.44 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 60.5 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The compound demonstrated the following MIC values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Enterococcus faecalis | 62.5 |
| Escherichia coli | 125 |
These results suggest that the compound has potent bactericidal activity, inhibiting protein synthesis and disrupting nucleic acid production pathways in bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity. In studies involving Candida species, it showed promising results:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Candida glabrata | 100 |
The mechanism of action appears to involve interference with biofilm formation and cell adhesion processes .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have yielded mixed results. In a screening of various cancer cell lines, the compound exhibited low-level activity:
Cancer Cell Line Sensitivity
| Cancer Type | IC50 (µM) |
|---|---|
| Leukemia | 10 |
| Breast Cancer | 25 |
| Lung Cancer | >50 |
These findings indicate that while the compound may have some efficacy against specific cancer types, further optimization and investigation are necessary to enhance its anticancer properties .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial counts in treated samples compared to controls, highlighting the compound's potential as a therapeutic agent against resistant infections .
Case Study 2: Biofilm Disruption
Another investigation focused on the compound's ability to disrupt biofilm formation in Candida species. The study found that treatment with this compound resulted in a marked decrease in biofilm biomass and viability, suggesting its utility in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
